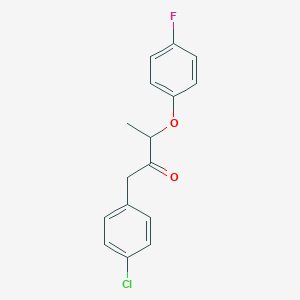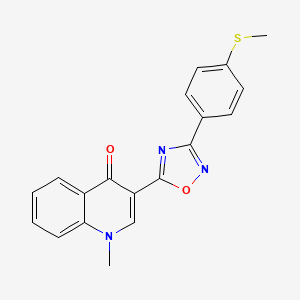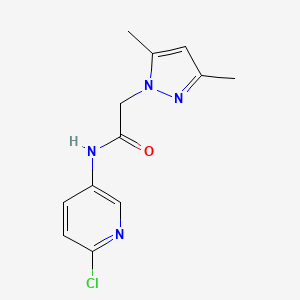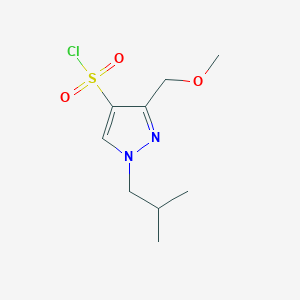
5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine” is C9H13BrN4 . The InChI code is 1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine” is 257.13 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Biheterocycles
5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine serves as an efficient precursor for synthesizing a new series of biheterocycles, specifically (1,2,3-triazol-1-yl)methylpyrimidines. This involves a stepwise synthesis starting from a precursor, followed by nucleophilic substitution, azide–alkyne cycloaddition (click chemistry), and cyclocondensation with 2-methylisothiourea sulfate (Aquino et al., 2017).
Antiviral Activity
2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position, including those with a bromo substituent, have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds have exhibited antiretroviral activity comparable to reference drugs, although their inhibitory effects vary with the type of substituent (Hocková et al., 2003).
Radiosensitization Studies
5'-Bromo-2-deoxyuridine, a halogenated pyrimidine analogue, is known for its efficiency as a radiosensitizer through incorporation into DNA. It is proportional to the percentage of replacement in DNA, and its incorporation can be measured using high-performance liquid chromatography (HPLC) with a novel fluorescent labeling technique (Stratford & Dennis, 1992).
Synthesis of Heterocyclic Compounds
An efficient synthesis method has been developed for 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, utilizing 5-bromo-2-chloropyridine and its pyrimidine analogue. This method is suitable for large-scale synthesis and paves the way for rapid access to various heterocyclic analogues (Morgentin et al., 2009).
Synthesis of Antimicrobial Agents
Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, synthesized from a reaction involving 5-bromo-2-chloro-pyrimidin, have been evaluated for their in vitro antimicrobial activity. These compounds were characterized using various spectral studies and showed potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine is a pyrimidine derivative . Pyrimidine derivatives have important applications in the fields of medicine, chemical industry, and functional materials . .
Mode of Action
As a pyrimidine derivative, it may interact with its targets through aromatic nucleophilic substitution reactions .
Result of Action
It is known that pyrimidine derivatives play a significant role in drug discovery, especially in the research and development of anticancer drugs .
properties
IUPAC Name |
5-bromo-2-(4-methoxypiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGOQVPDLGHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)
![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)

![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2419775.png)
![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)


![ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B2419782.png)

![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)
